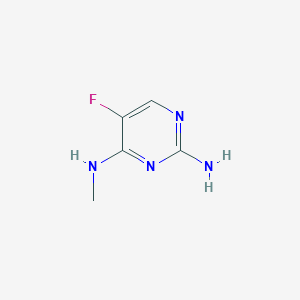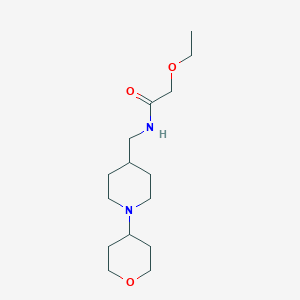
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as DMPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, and inhibition of this interaction has been shown to have therapeutic potential in various types of cancer.
作用機序
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine works by binding to the c-Myc protein, which is overexpressed in many types of cancer cells. This binding prevents c-Myc from interacting with its partner protein Max, which is necessary for the transcription of genes involved in cell growth and survival. Inhibition of this interaction leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to have good pharmacokinetic properties, such as high solubility and stability in biological fluids. In addition, 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been shown to be effective in combination with other anticancer agents, such as paclitaxel and doxorubicin.
実験室実験の利点と制限
One advantage of using 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in lab experiments is its high selectivity for c-Myc, which allows for specific targeting of cancer cells. However, one limitation is that it may not be effective in all types of cancer, as c-Myc expression levels vary among different types of cancer cells.
将来の方向性
There are several future directions for research on 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. One potential direction is the development of more potent and selective analogs of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. Another direction is the investigation of the potential use of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in combination with other anticancer agents, as well as its potential use in combination with immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in different types of cancer.
合成法
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylsulfonylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been extensively studied in various cancer cell lines and animal models, and has shown promising results as a potential therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-4-5-12(8-11(10)2)20(17,18)14-7-6-13(9-14)19(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAAPLIYIZWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

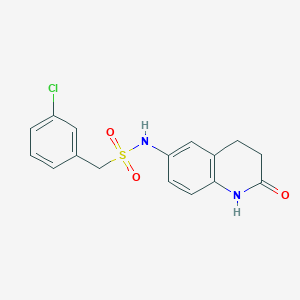
![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)

![6-(Tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B2854683.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2854686.png)
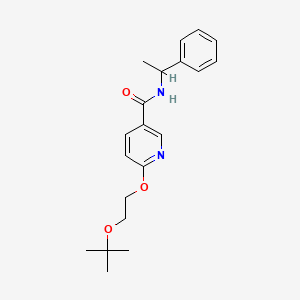
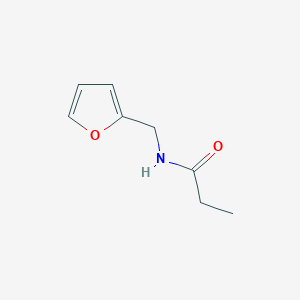
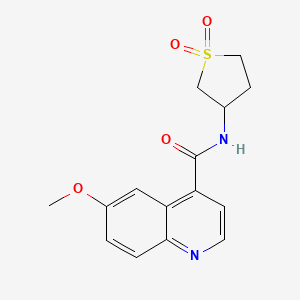
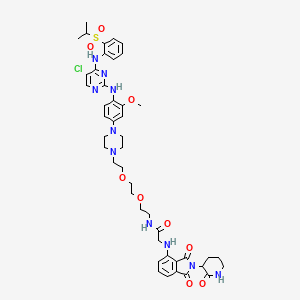
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2854693.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
